Product packaging for Androstane-3alpha,17beta-diol(Cat. No.:)

Androstane-3alpha,17beta-diol

Cat. No.: B1244935
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-JBDJBKRMSA-N
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Description

Contextualization within Androgen Metabolism Pathways

The synthesis of Androstane-3alpha,17beta-diol is deeply embedded within the broader network of androgen metabolism. The journey begins with cholesterol, which undergoes a series of enzymatic conversions to produce pregnenolone. nih.govfrontiersin.org In humans, the primary pathway for androgen synthesis involves the production of dehydroepiandrosterone (B1670201) (DHEA), a precursor to androstenedione. nih.govfrontiersin.org Androstenedione can then be converted to testosterone (B1683101). nih.govfrontiersin.org

Testosterone itself can be converted to the more potent androgen, DHT, by the enzyme 5α-reductase. nih.govfrontiersin.org Subsequently, DHT is metabolized into its principal metabolites: 5α-androstane-3α,17β-diol (3α-diol) and its isomer, 5α-androstane-3β,17β-diol (3β-diol). nih.govfrontiersin.org This conversion is facilitated by enzymes such as 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov Notably, the conversion of DHT to 3α-diol is a reversible reaction, allowing 3α-diol to act as a precursor for the synthesis of DHT in certain tissues. nih.govnih.gov

A lesser-known "backdoor" or "alternate" pathway for DHT formation also exists, where 5α-androstane-3α,17β-diol is formed in the testes, secreted into the plasma, and then converted to DHT in peripheral tissues. bioscientifica.com This alternate pathway has been shown to be crucial for the virilization of the urogenital system in some species. bioscientifica.com Furthermore, a novel metabolic pathway has been identified where 3α-diol is hydroxylated by the enzyme CYP7B1, suggesting another layer of regulation for androgen and neurosteroid levels. nih.gov

Academic Significance in Endocrine and Neuroendocrine Systems

The academic significance of this compound lies in its diverse roles within the endocrine and neuroendocrine systems. It is recognized as a neuroactive steroid that can modulate the function of the gamma-aminobutyric acid A (GABA-A) receptor, a key player in neurotransmission. wikipedia.orgnih.gov This interaction contributes to its observed anxiolytic, pro-sexual, and anticonvulsant effects. wikipedia.org

In the context of the neuroendocrine system, research has highlighted the influence of androgens and their metabolites on the hypothalamo-pituitary-adrenal (HPA) axis, which governs the body's response to stress. nih.govfrontiersin.org While testosterone is known to decrease the reactivity of the HPA axis, its metabolite, 3β-diol, has been shown to be as effective as DHT in reducing stress-induced hormone secretion. nih.govresearchgate.net This effect is mediated through estrogen receptor beta (ERβ), not the androgen receptor. nih.govresearchgate.net

Furthermore, studies have linked plasma levels of the glucuronidated form of 3α-diol (3α-DIOL-G) to visceral obesity and insulin (B600854) resistance in men. nih.gov This suggests a potential role for this metabolite in metabolic disorders. In astrocytes, a type of glial cell in the central nervous system, 3α-diol has been shown to regulate the level of the androgen receptor and activate specific cell signaling pathways, which may be relevant to conditions like glaucoma. nih.gov

Isomeric Forms: 5α-Androstane-3α,17β-diol (3α-diol) and 5α-Androstane-3β,17β-diol (3β-diol) in Academic Inquiry

The distinction between the two primary isomers of DHT metabolites, 3α-diol and 3β-diol, is a critical area of academic inquiry due to their differing biological activities. While both are considered weak androgens with low affinity for the androgen receptor, they interact differently with other receptors. nih.govfrontiersin.orgaacrjournals.org

3β-diol exhibits a moderate ability to bind and activate ERβ, a characteristic not shared to the same extent by 3α-diol. nih.govfrontiersin.orgnih.govaacrjournals.org This differential binding affinity has significant functional consequences. For instance, the inhibitory effects of DHT on the HPA axis are thought to be mediated by 3β-diol's action on ERβ. nih.govresearchgate.net In contrast, 3α-diol is a potent positive allosteric modulator of the GABA-A receptor, a property not attributed to 3β-diol. wikipedia.orgnih.gov

Research Findings on this compound and its Isomer

FindingCompound(s)System/ModelKey Outcome
Regulation of HPA Axis3β-diol, DHTRodent modelsAs effective as DHT in reducing stress-induced CORT and ACTH secretion, mediated by ERβ. nih.govresearchgate.net
Neuroactivity3α-diolIn vitro/In vivoPotent positive allosteric modulator of the GABA-A receptor, with anxiolytic, pro-sexual, and anticonvulsant effects. wikipedia.orgaesnet.org
Link to Obesity3α-diol glucuronide (3α-DIOL-G)Human malesPlasma levels positively correlate with visceral adipose tissue accumulation and insulin resistance. nih.gov
Prostate Cancer Cell Migration3β-diolHuman prostate cancer cellsInhibits cell migration through activation of the estrogen receptor β (ERβ). aacrjournals.org
Prostate Cancer Cell Proliferation3α-diolHuman prostate cancer cellsSupports survival and proliferation through androgen receptor-independent pathways. nih.gov
Metabolism in Prostate3α-diol, 3β-diolMale rats (in vivo)3α-diol is extensively converted to DHT in the prostate, while 3β-diol is not. bioscientifica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B1244935 Androstane-3alpha,17beta-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

CBMYJHIOYJEBSB-JBDJBKRMSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4[C@@]3(CC[C@H](C4)O)C

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

Biosynthesis, Metabolic Pathways, and Enzymatic Regulation of Androstane 3alpha,17beta Diol

Precursor Steroid Conversions to Androstane-3alpha,17beta-diol

The synthesis of this compound primarily originates from potent androgens, but alternative pathways involving other steroid precursors also contribute to its production.

Conversion from Testosterone (B1683101) and Dihydrotestosterone (B1667394) (DHT)

The principal and most well-documented pathway for the formation of this compound begins with testosterone. Testosterone is first converted to the more potent androgen, dihydrotestosterone (DHT), by the action of 5α-reductase enzymes. nih.gov Subsequently, DHT is metabolized to this compound through the activity of 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.govnih.gov This two-step conversion is a crucial process in many androgen-sensitive tissues.

In immature mouse testes, the predominant pathway for this compound synthesis is the conversion of testosterone to DHT, followed by the formation of this compound. nih.gov This highlights the importance of the testosterone-to-DHT-to-3α-diol axis in specific developmental stages and tissues. The reaction from DHT to this compound is reversible, allowing 3α-diol to act as a reservoir for the regeneration of DHT. nih.govnih.gov

Alternative Pathways from Progesterone (B1679170) and Other Pregnane Steroids

Beyond the primary androgen pathway, this compound can also be synthesized from other steroid precursors. Research in immature mouse testes has identified a secondary pathway that begins with progesterone. nih.gov This alternative route involves the following steps:

Progesterone is converted to 5α-dihydroprogesterone.

5α-dihydroprogesterone is then metabolized to 5α-pregnane-3α-ol-20-one.

This is followed by conversion to 5α-pregnane-3α,17α-diol-20-one.

The subsequent step yields androsterone (B159326).

Finally, androsterone is converted to this compound. nih.gov

This pathway demonstrates the metabolic versatility of steroidogenic tissues and provides an alternative means of producing 3α-diol, which may be significant under specific physiological conditions or in certain tissues.

Tissue-Specific Differences in Biosynthesis Pathways (e.g., Brain, Gonads, Adipose Tissue, Prostate)

The biosynthesis of this compound exhibits considerable variation across different tissues, reflecting the specialized functions of these tissues.

Brain: In the brain, testosterone can be converted to DHT, which is then metabolized to this compound. nih.gov This neurosteroid has been shown to have anxiolytic effects and can modulate the activity of GABA-A receptors. wikipedia.org The local synthesis of 3α-diol in the brain suggests its role in neuromodulation. nih.govnih.gov

Gonads: In immature mouse testes, this compound is the predominant androgen and is formed via pathways originating from both testosterone and progesterone. nih.gov The synthesis is primarily driven by the 5α-reductase type 1 isoenzyme. nih.gov

Prostate: The prostate gland is a key site for the metabolism of androgens. nih.gov Here, DHT is actively converted to this compound. nih.gov This conversion is significant as 3α-diol itself is considered to have no androgenic effects in the prostate unless it is oxidized back to DHT. nih.gov However, studies have shown that 3α-diol can stimulate prostate cell proliferation through pathways that resemble those activated by epidermal growth factor (EGF). nih.gov The formation of this compound is significantly higher in hypertrophic prostate tissue compared to normal tissue. nih.gov

Key Enzymes and Isoenzymes Involved in this compound Synthesis

The synthesis of this compound is governed by specific enzymes and their isoenzymes, which play critical roles in the conversion of precursor steroids.

5α-Reductase Isoenzymes (Type 1 and 2) in Precursor Conversion

The conversion of testosterone to DHT, the immediate precursor of this compound, is catalyzed by 5α-reductase. There are two main isoenzymes of 5α-reductase, type 1 and type 2, with distinct tissue distributions and roles. nih.gov

5α-Reductase Type 1 (SRD5A1): This isoenzyme is crucial for the synthesis of this compound in immature mouse testes. nih.gov Studies in mice lacking the gene for 5α-reductase type 1 showed an absence of this compound formation, whereas its formation was normal in mice deficient in the type 2 isoenzyme. nih.gov

5α-Reductase Type 2 (SRD5A2): While central to male sexual development, this isoenzyme is not expressed in the testes of 24-26-day-old mice and therefore does not contribute to this compound formation in this specific context. nih.gov

The action of these isoenzymes is a critical regulatory step in determining the amount of DHT available for subsequent conversion to this compound.

3α-Hydroxysteroid Dehydrogenases (3α-HSDs or AKR1C Family) in 3α-diol Formation

The final step in the primary biosynthesis pathway of this compound, the conversion of DHT, is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily in humans, which includes four isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). nih.govjohnshopkins.edu

These isoforms exhibit functional plasticity and have distinct tissue distributions:

AKR1C1 (20α(3α)-HSD): Along with AKR1C2, this is a major isoform in the brain capable of synthesizing anxiolytic steroids. nih.gov

AKR1C2 (Type 3 3α-HSD): This isoform is expressed in the prostate and can catalyze the NAD+-dependent oxidation of this compound back to DHT. nih.gov However, in prostate cells, it primarily acts as a 3-ketosteroid reductase, eliminating DHT by converting it to 3α-diol. nih.gov The reverse reaction is potently inhibited by NADPH. nih.gov

AKR1C3 (Type 2 3α(17β)-HSD): This isoform is prominent in the prostate and mammary glands. nih.govjohnshopkins.edu It is capable of inactivating DHT by converting it to this compound. nih.gov

AKR1C4 (Type 1 3α-HSD): This isoform is almost exclusively found in the liver. johnshopkins.edu

All four human 3α-HSD isoforms can reduce DHT to this compound, thereby inactivating the potent androgen. nih.govjohnshopkins.edu The reversible nature of the reaction, particularly by AKR1C2, allows for the modulation of active androgen levels within specific tissues. nih.gov

Compound Information Table

Compound NameAbbreviation
This compound3α-diol
Androstenedione
Androsterone
Dehydroepiandrosterone (B1670201)DHEA
DihydrotestosteroneDHT
Estradiol (B170435)E2
Estrone
Progesterone
5α-dihydroprogesterone
5α-pregnane-3α-ol-20-one
5α-pregnane-3α,17α-diol-20-one
TestosteroneT

Enzyme Information Table

Enzyme NameAbbreviationFamily
5α-Reductase5α-R
3α-Hydroxysteroid Dehydrogenase3α-HSDAldo-Keto Reductase (AKR)
AKR1C1AKR1C
AKR1C2AKR1C
AKR1C3AKR1C
AKR1C4AKR1C
17β-Hydroxysteroid Dehydrogenase17β-HSD

3β-Hydroxysteroid Dehydrogenases (3β-HSDs) in 3β-diol Formation

While the focus of this article is this compound (3α-diol), it is important to understand the role of 3β-hydroxysteroid dehydrogenases (3β-HSDs) in the context of androgen metabolism. These enzymes are responsible for the formation of its isomer, 5α-androstane-3β,17β-diol (3β-diol), from dihydrotestosterone (DHT). wikipedia.orgnih.gov The 3β-HSD enzyme family catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a crucial step in the biosynthesis of all classes of steroid hormones, including androgens. wikipedia.orgtaylorandfrancis.com Alterations in the genes that code for 3β-hydroxysteroid dehydrogenases have been correlated with hereditary prostate cancer, highlighting the importance of the metabolic pathways they govern. nih.gov The formation of 3β-diol from DHT represents an alternative metabolic route, and the balance between the formation of 3α-diol and 3β-diol is tissue-dependent and crucial for regulating androgenic and estrogenic signals. nih.gov

Oxidoreductase Activity and Reversibility of Conversions

The interconversion between dihydrotestosterone (DHT) and this compound is a reversible process governed by the activity of hydroxysteroid dehydrogenase (HSD) enzymes, which belong to the oxidoreductase family. wikipedia.orgnih.gov The transformation of DHT into 3α-diol is a reduction reaction catalyzed by 3α-HSDs. Conversely, the oxidation of 3α-diol back to DHT is also a well-documented and significant pathway. nih.govnih.gov

In vivo and in vitro studies in the male rat anterior pituitary have demonstrated that the transformation of DHT into 3α-diol is a reversible process. nih.gov This reversibility implies that 3α-diol can act as a precursor, providing a reservoir from which the potent androgen DHT can be regenerated within a cell. nih.govnih.gov This bidirectional activity allows tissues to finely tune the intracellular levels of DHT, thereby modulating androgen receptor activation. The reaction is catalyzed by specific 3α-HSD enzymes, such as the "RoDH-Like" 3α-HSD (RL-HSD), which facilitates the reversible conversion. nih.gov

Catabolism and Further Metabolism of this compound

Once formed, this compound can undergo several metabolic transformations, leading to its inactivation and excretion or its conversion into other active molecules. These catabolic pathways are essential for clearing the steroid and preventing its accumulation.

Hydroxylation Pathways (e.g., CYP7B1-mediated metabolism into triols)

A key catabolic route for this compound involves hydroxylation, a reaction that adds a hydroxyl group to the steroid skeleton, typically increasing its water solubility and facilitating excretion. The cytochrome P450 enzyme CYP7B1 has been identified as a key player in this process. nih.govresearcher.life Research has shown that 3α-diol undergoes NADPH-dependent metabolism into 6- and 7-hydroxymetabolites, which are androstane-triols. nih.gov This metabolic conversion has been observed in porcine microsomes and human kidney-derived HEK293 cells, which have high levels of CYP7B1. nih.gov

The significance of this pathway is underscored by the fact that recombinant expression of human CYP7B1 in cells markedly increases the rate of 3α-diol hydroxylation. nih.gov This CYP7B1-mediated metabolism represents a previously unknown pathway for the regulation of both androgen and neurosteroid cellular levels. nih.gov While the hydroxylation of the isomer 3β-diol into various triols has also been studied in tissues like the prostate, the discovery of CYP7B1's role provides a specific mechanism for 3α-diol clearance. nih.govnih.gov

Glucuronidation and Sulfate (B86663) Conjugation

To facilitate excretion from the body, this compound undergoes phase II conjugation reactions, primarily glucuronidation and sulfation. wikipedia.org These processes attach glucuronic acid or a sulfate group to the steroid, respectively, making it more water-soluble for elimination via urine or bile.

The glucuronidated form, specifically this compound glucuronide (3α-diol-G), is a significant metabolite found in circulation. nih.gov Plasma levels of 3α-diol-G have been measured in numerous studies and are considered an important marker of peripheral androgen metabolism. nih.gov Similarly, sulfate conjugation also occurs, leading to the formation of compounds like 5α-androstan-3α,17β-diol disulfate, which has been identified in feces. hmdb.ca These conjugated forms are generally considered biologically inactive and represent a terminal step in the metabolic clearance of the steroid. hmdb.ca

Reconversion to Dihydrotestosterone

A metabolically significant fate of this compound is its reconversion to dihydrotestosterone (DHT). nih.govnih.gov This oxidative reaction is the reverse of its formation pathway and is catalyzed by 3α-hydroxysteroid dehydrogenase enzymes. nih.gov This reconversion is not a minor pathway; studies have demonstrated a rapid and intensive conversion of 3α-diol into DHT in tissues such as the male rat anterior pituitary. nih.gov Following a 30-minute incubation in one study, 73% of the recovered radioactivity from the initial 3α-diol was identified as DHT. nih.gov

This pathway is critical because 3α-diol itself is generally considered to have minimal direct androgenic effects. nih.gov Therefore, its biological action in many androgen-sensitive tissues is thought to be exerted primarily after its reconversion to the more potent androgen receptor agonist, DHT. nih.govnih.gov This allows 3α-diol to function as an intracellular reservoir that can be tapped to replenish DHT levels, thereby sustaining androgenic signaling. nih.gov

Research Findings Summary

Metabolic ProcessEnzyme(s) InvolvedSubstrate(s)Product(s)Key FindingSource(s)
Isomer Formation 3β-Hydroxysteroid Dehydrogenases (3β-HSDs)Dihydrotestosterone (DHT)5α-androstane-3β,17β-diol (3β-diol)Forms the isomer of 3α-diol, contributing to the overall androgen metabolic profile. wikipedia.orgnih.govnih.gov
Reversible Conversion 3α-Hydroxysteroid Dehydrogenases (3α-HSDs) / OxidoreductasesAndrostane-3α,17β-diolDihydrotestosterone (DHT)The conversion between 3α-diol and DHT is a reversible process, allowing 3α-diol to act as a precursor to DHT. nih.govnih.gov
Hydroxylation CYP7B1Androstane-3α,17β-diol6- and 7-hydroxy-metabolites (triols)A previously unknown catabolic pathway that regulates cellular levels of 3α-diol. nih.gov
Glucuronidation UDP-glucuronosyltransferases (UGTs)Androstane-3α,17β-diolAndrostane-3α,17β-diol glucuronide (3α-diol-G)A major pathway for inactivation and excretion; plasma 3α-diol-G is a marker of androgen metabolism. nih.gov
Reconversion to DHT 3α-Hydroxysteroid Dehydrogenases (3α-HSDs)Androstane-3α,17β-diolDihydrotestosterone (DHT)A rapid and intensive process in certain tissues, suggesting 3α-diol's effects are often mediated via DHT. nih.govnih.gov

Molecular and Cellular Mechanisms of Androstane 3alpha,17beta Diol Action

Steroid Receptor Interactions and Ligand Binding Specificity

Androstane-3alpha,17beta-diol (3α-diol) is an endogenous neurosteroid and a metabolite of androgens such as dihydrotestosterone (B1667394) (DHT). wikipedia.org Its biological activity is mediated through interactions with various steroid receptors and ligand-gated ion channels, demonstrating a complex and multifaceted mechanism of action.

Estrogen Receptor Beta (ERβ) Agonist Activity

While its isomer, 5α-androstane-3β,17β-diol (3β-diol), is a potent and high-affinity agonist of Estrogen Receptor Beta (ERβ), 3α-diol exhibits a significantly lower, yet still notable, affinity for this receptor. wikipedia.orgwikipedia.org It displays a preference for ERβ over Estrogen Receptor Alpha (ERα), with binding affinities approximately 0.3% and 0.07% of estradiol (B170435) for ERβ and ERα, respectively. wikipedia.org This interaction with ERβ is significant as it can influence various estrogenic activities in tissues where ERβ is prevalent, such as the prostate, ovary, lung, bladder, and brain. rupahealth.com The binding of 3α-diol to ERβ may contribute to its role in modulating neuronal excitability and neuroprotection. rupahealth.com

Interactions with Androgen Receptors (AR)

In contrast to potent androgens like testosterone (B1683101) and DHT, 3α-diol and its isomer 3β-diol have weak binding activity at the Androgen Receptor (AR). nih.govnih.gov This characteristic is significant because it suggests that some of the physiological effects observed following the administration of androgens may not be directly mediated by AR activation but rather through their conversion to metabolites like 3α-diol and 3β-diol, which then act on other receptor systems. nih.govnih.gov Interestingly, some research suggests that 3α-diol can support the survival and proliferation of certain prostate cancer cells through AR-independent signaling pathways. nih.gov This finding highlights the complexity of androgen metabolism and its implications for conditions like prostate cancer, where androgen signaling plays a crucial role. nih.gov

Modulation of Ligand-Gated Ion Channels (e.g., GABA-A Receptors by 3α-diol)

Interactive Table: Receptor Binding and Activity of Androstane-3α,17β-diol and Related Steroids

CompoundReceptorActionRelative Binding Affinity (Compared to Estradiol for ERs)EC50 for GABA-A Receptor Modulation
Androstane-3α,17β-diol (3α-diol) ERβAgonist~0.3%5 μM
ERαAgonist~0.07%
ARWeak Agonist/InactiveLow
GABA-APositive Allosteric ModulatorN/A
Androstane-3β,17β-diol (3β-diol) ERβHigh-affinity Agonist~7%No activity
ERαAgonist~3%
ARInactiveVery Low
GABA-AInactiveN/A
Dihydrotestosterone (DHT) ARHigh-affinity AgonistN/AN/A
ERα, ERβInactiveN/A
Testosterone ARAgonistN/AN/A

Genomic Actions and Gene Expression Modulation

The interaction of androstane-3α,17β-diol and its isomer with steroid receptors initiates genomic actions that lead to the modulation of gene expression. These actions are primarily mediated through the binding of the steroid-receptor complex to specific DNA sequences in the promoter regions of target genes.

ERβ-Mediated Transcriptional Regulation (for 3β-diol)

The more potent ERβ agonist, 3β-diol, has been shown to be a significant regulator of gene transcription through its interaction with ERβ. nih.govnih.gov Upon binding to 3β-diol, ERβ can activate transcription from promoters containing a classical estrogen response element (ERE). nih.gov This activation can be as potent as that induced by 17β-estradiol, the primary female sex hormone. nih.govjneurosci.org This ERβ-mediated transcriptional regulation is crucial in various tissues, including the brain, where it can influence the expression of genes involved in neuronal function and stress responses. nih.govfrontiersin.org For example, 3β-diol has been shown to regulate the expression of neuropeptides like oxytocin (B344502) in the paraventricular nucleus of the hypothalamus through an ERβ-dependent mechanism. researchgate.netnih.gov

Mechanisms of Gene Promoter Activation and Repression

The binding of a steroid-receptor complex to a gene promoter does not always result in gene activation. Depending on the specific promoter context and the presence of other co-regulatory proteins, the interaction can lead to either activation or repression of gene transcription. nih.gov For instance, in neuronal cells, 3β-diol-activated ERβ1 can stimulate transcription from a promoter containing an ERE, while it can inhibit transcription from a promoter containing an AP-1 site, even in the absence of a ligand. nih.gov This demonstrates the complexity of gene regulation by steroid hormones and their metabolites. The activation of the oxytocin promoter by 3β-diol through ERβ involves interactions with a composite hormone response element (cHRE), highlighting the diverse mechanisms through which these compounds can modulate gene expression. nih.gov

Interactive Table: Examples of Genes Regulated by Androstane (B1237026) Diols

CompoundReceptorTarget GeneEffect on Gene ExpressionCellular/Physiological Consequence
Androstane-3β,17β-diol (3β-diol) ERβOxytocinIncreased ExpressionModulation of social behavior and stress response
ERβc-fosDecreased Expression (in response to stress)Attenuation of the stress response
ERβCorticotropin-releasing hormone (CRH)ModulationRegulation of the HPA axis
ERβArginine vasopressin (AVP)ModulationRegulation of the HPA axis
Androstane-3α,17β-diol (3α-diol) (via AR-independent pathways)β-catenin, AktRegulated unique patterns of expression and phosphorylationSupport of prostate cancer cell survival and proliferation

Non-AR-Mediated Gene Expression in Specific Cell Lines

While this compound (3α-diol) is recognized for its low affinity for the androgen receptor (AR), emerging research highlights its capacity to regulate gene expression through mechanisms independent of direct AR binding in various cell lines. nih.govnih.gov This non-canonical signaling is particularly relevant in the context of prostate cancer, where cells may become resistant to androgen deprivation therapies that target AR signaling. nih.gov

In androgen-sensitive human prostate cancer LNCaP cells, 3α-diol has been shown to regulate a unique pattern of gene expression. nih.gov Studies using microarray and bioinformatics have identified a set of responsive genes involved in signal transduction, transcription regulation, and cell proliferation that are similarly affected by 3α-diol, 5α-dihydrotestosterone (5α-DHT), and epidermal growth factor (EGF). nih.gov This suggests that 3α-diol can activate pathways that mimic those responsive to growth factors. nih.gov

Furthermore, in AR-silenced LNCaP cells and AR-negative prostate cancer PC-3 cells, 3α-diol, but not 5α-DHT, was able to support cell proliferation. nih.gov This indicates a clear AR-independent mechanism of action. The androgenic effects activated by 3α-diol in these cells were not due to its conversion back to 5α-DHT. nih.gov In these AR-negative PC-3 cells, the growth-promoting effects of 3α-diol have been linked to its interaction with GABAA receptors. researchgate.net

In human optic nerve head (ONH) astrocytes, a cell type implicated in glaucoma, both 3α-diol and the synthetic androgen R1881 increased protein levels of the androgen receptor (AR) and glial fibrillary acidic protein (GFAP). nih.gov However, only R1881 increased AR mRNA levels, suggesting that 3α-diol's effect on AR protein levels is post-transcriptional and mediated through non-genomic pathways. nih.gov

A study on human umbilical vein endothelial cells (HUVECs) showed that the related compound 5α-androstane-3β,17β-diol (3β-Adiol) could reverse the pro-inflammatory gene expression pattern induced by TNF-α. This effect was mediated through estrogen receptors (ERs), particularly the beta isoform, and not the AR. nih.gov While this is a different isomer, it highlights the potential for these metabolites to act through various non-AR receptor systems to modulate gene expression.

Table 1: Effects of this compound on Gene and Protein Expression in Specific Cell Lines

Cell LineTreatmentEffectImplied Pathway
LNCaP (Prostate Cancer)3α-diolRegulated unique patterns of β-catenin and Akt expression. nih.govAR-independent signaling nih.gov
AR-silenced LNCaP3α-diolSupported cell proliferation. nih.govAR-independent signaling nih.gov
PC-3 (Prostate Cancer)3α-diolStimulated cell growth. researchgate.netGABAA receptor-dependent researchgate.net
Human ONH Astrocytes3α-diolIncreased AR and GFAP protein levels (not mRNA). nih.govPost-transcriptional regulation via PI3K/Akt nih.gov
LNCaP (Prostate Cancer)3α-diolAltered expression of genes in signal transduction, transcription, and proliferation. nih.govEGF-like responsive pathways nih.gov

Non-Genomic Actions and Rapid Signaling Cascades

Beyond its influence on gene expression, this compound (3α-diol) elicits rapid, non-genomic effects by modulating cellular signaling cascades. These actions are too swift to be explained by traditional genomic mechanisms involving transcription and translation and often occur at the cell membrane. hormonebalance.org

Rapid Modulation of Ion Channels and Membrane Receptors

A primary mechanism of 3α-diol's rapid action is its interaction with membrane receptors and ion channels. As a neuroactive steroid, 3α-diol is a potent positive allosteric modulator of the GABAA receptor, a ligand-gated ion channel. wikipedia.orgnih.gov This modulation enhances GABAergic neurotransmission, leading to effects such as anxiolysis and anticonvulsant activity. wikipedia.orgnih.gov The interaction with the GABAA receptor can lead to increases in intracellular calcium, thereby affecting the membrane potential. nih.gov

In addition to the GABAA receptor, androgens can interact with other membrane-associated receptors. One such receptor is the sex hormone-binding globulin (SHBG) receptor. nih.gov 3α-diol is a potent agonist of the prostatic SHBG receptor, and its binding leads to a rapid increase in intracellular cyclic AMP (cAMP). nih.govoup.com This suggests the involvement of a G-protein coupled process. hormonebalance.org

Activation of Intracellular Signaling Pathways (e.g., PI3K/AKT, MAPK)

3α-diol has been shown to rapidly activate key intracellular signaling pathways that are crucial for cell survival, proliferation, and other functions.

The PI3K/AKT pathway is a significant target of 3α-diol signaling. In LNCaP prostate cancer cells, 3α-diol stimulates the phosphorylation and activation of AKT, a central kinase in this pathway. nih.govnih.gov This activation is independent of the classical AR signaling pathway and supports prostate cell survival and proliferation. nih.gov Similarly, in human optic nerve head (ONH) astrocytes, 3α-diol activates the PI3K/Akt pathway, which is thought to regulate astrocyte properties like motility and survival. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway , specifically the extracellular signal-regulated kinase (ERK) component, is also modulated by 3α-diol, although its effects can be complex. In ONH astrocytes, 3α-diol, along with the synthetic androgen R1881, rapidly activates the MAPK signaling pathway, as evidenced by ERK phosphorylation. nih.gov However, in SH-SY5Y human neuroblastoma cells, while DHT induced a small increase in ERK1/2 phosphorylation, 3α-diol did not produce this effect and even inhibited the response to DHT when co-incubated. oup.com This suggests that the effect of 3α-diol on the MAPK/ERK pathway can be cell-type specific and may involve modulation of other signaling inputs. oup.com

Table 2: Summary of 3α-diol's Non-Genomic Signaling Actions

Signaling PathwayCell TypeObserved EffectReference
PI3K/AKTLNCaP Prostate Cancer CellsStimulates AKT activation, promoting cell survival and proliferation. nih.govnih.gov
PI3K/AKTHuman ONH AstrocytesActivates PI3K/Akt pathway, regulating cell motility and survival. nih.gov
MAPK/ERKHuman ONH AstrocytesRapidly activates MAPK pathway (ERK phosphorylation). nih.gov
MAPK/ERKSH-SY5Y Neuroblastoma CellsDoes not induce ERK phosphorylation; inhibits DHT-induced phosphorylation. oup.com

Involvement of Second Messenger Systems

The rapid signaling events initiated by 3α-diol often involve the generation of second messengers, which are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell.

A key second messenger system activated by 3α-diol is the cyclic AMP (cAMP) pathway . In both human and canine prostate cells, 3α-diol acts as a potent agonist of the SHBG receptor, leading to a significant and rapid rise in intracellular cAMP levels within minutes. nih.govoup.com This effect is also observed with estradiol, while other steroids that bind to SHBG act as antagonists. nih.gov The increase in cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors. nih.gov

Calcium (Ca2+) is another critical second messenger implicated in 3α-diol signaling. Androgens, in general, can modulate intracellular calcium levels. researchgate.net Specifically, the interaction of 3α-diol with the GABAA receptor can lead to an increase in intracellular calcium. nih.gov This influx of calcium can trigger a wide range of cellular responses, including the activation of various kinases and changes in gene expression.

Physiological and Neurobiological Roles of Androstane 3alpha,17beta Diol in Research Models

Neurobiological Roles in Animal Models

Modulation of Neuronal Excitability and Synaptic Function

Androstane-3alpha,17beta-diol has been shown to directly modulate neuronal excitability. In in vitro studies using rat hippocampal slices, 3α-diol demonstrated the ability to reduce the frequency of epileptiform discharges induced by 4-aminopyridine. This suggests a dampening effect on excessive neuronal firing.

While direct studies on 3α-diol's impact on synaptic plasticity are limited, broader research on androgens indicates a role in enhancing neural excitability in the hippocampus of male rats. Furthermore, androgens, as a class of hormones, have been associated with an increase in dendritic spine density in the CA1 and CA3 regions of the dorsal hippocampus. However, research involving intra-hippocampal administration in the CA1 region found that 3α-diol can impair the acquisition of spatial learning and memory in adult male rats, suggesting a complex, and not universally enhancing, role in synaptic function.

Table 1: Effects of this compound on Neuronal Excitability and Synaptic Function

Experimental Model Brain Region Key Findings
Rat Hippocampal Slices CA3 Reduced frequency of 4-aminopyridine-induced epileptiform discharges.
Adult Male Rats Hippocampus (in vivo) Androgens (general class) enhance neural excitability.
Adult Male Rats CA1, CA3 Androgens (general class) increase dendritic spine density.
Adult Male Rats CA1 (in vivo) Intra-CA1 injection of 3α-diol impaired acquisition of spatial learning and memory.

Influence on Neurotransmission (e.g., GABAergic System)

A primary mechanism through which this compound exerts its effects on the central nervous system is through its interaction with the GABAergic system. It is recognized as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain.

Studies have shown that 3α-diol potentiates the activity of GABA on the GABA-benzodiazepine-chloride channel complex. This potentiation of GABAergic neurotransmission is a key pathway by which androgens can influence neuronal activity and may underlie some of their effects on dendritic spine remodeling. In acutely dissociated hippocampal CA1 pyramidal cells, 3α-diol produced a concentration-dependent enhancement of GABA-activated currents.

Effects on Neuronal Morphology and Dendritic Plasticity in Brain Regions (e.g., Hippocampus, Dentate Gyrus)

The influence of this compound on neuronal morphology is an area of ongoing investigation. While direct evidence specifically detailing the effects of 3α-diol on dendritic branching and spine density is not extensive, the broader category of androgens has been shown to induce spine synapse formation in the medial prefrontal cortex and hippocampus of male rats.

The synaptogenic actions of androgens may be partly mediated by metabolites like 3α-diol, potentially through the modulation of GABAergic neurotransmission, which is known to influence dendritic spine density. For instance, estradiol (B170435), another steroid hormone, has been found to increase dendritic spine density by reducing GABA neurotransmission in hippocampal neurons. Given 3α-diol's role in potentiating GABAergic activity, its effects on spine dynamics are likely complex.

Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

Research into the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis by androstane (B1237026) diols has primarily focused on the 3β-isomer, 5α-androstane-3β,17β-diol (3β-diol). This isomer plays a significant role in inhibiting the HPA axis response to stress. The actions of 3β-diol are mediated by Estrogen Receptor β (ERβ), which in turn inhibits the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors.

In gonadectomized rats, ERβ agonists have been shown to reduce corticosterone (B1669441) (CORT) and adrenocorticotropic hormone (ACTH) responses to restraint stress. This effect is also observed in wild-type but not in ERβ-knockout mice, further solidifying the role of this receptor in mediating the inhibitory effects of 3β-diol on the HPA axis. The inhibitory effects of dihydrotestosterone (B1667394) (DHT) on HPA axis activity are thought to be mediated, at least in part, by its conversion to 3β-diol and subsequent binding to ERβ.

Table 2: Role of 5α-androstane-3β,17β-diol in HPA Axis Regulation

Animal Model Key Intervention Outcome on HPA Axis Mediating Receptor
Castrated Adult Male Mice Peripheral 3β-diol administration Reduced stress-induced CORT and ACTH secretion. Estrogen Receptor β (ERβ)
Gonadectomized Rats ERβ agonists Reduced CORT and ACTH responses to restraint stress. Estrogen Receptor β (ERβ)
Wild-type vs. ERβ-knockout mice ERβ agonists Reduced stress response in wild-type, no effect in knockout. Estrogen Receptor β (ERβ)

Modulation of Specific Neuroendocrine Functions

The modulation of the HPA axis by androstane diols extends to specific neuroendocrine functions. The inhibitory effects of 5α-androstane-3β,17β-diol on the HPA axis are linked to the regulation of key neuropeptides within the hypothalamus. Research suggests that the binding of 3β-diol to ERβ can influence the promoters of corticotropin-releasing hormone (CRH) and vasopressin (AVP).

Furthermore, there is a significant colocalization of ERβ in oxytocin-containing cells of the PVN, suggesting that 3β-diol may regulate these neurons to inhibit HPA reactivity. By modulating the expression and release of these critical neurohormones, 3β-diol exerts a powerful influence over the body's response to stress.

Contribution to Neuroprotection and Neurogenesis in Experimental Models

This compound has demonstrated neuroprotective properties in experimental models. In studies using SH-SY5Y human neuroblastoma cells and mouse primary cortical neurons, 3α-diol was found to inhibit neurotoxicity. It was shown to increase cell viability, reduce cytotoxicity, and prevent caspase-3 activation in response to neurotoxic substances like hydrogen peroxide and amyloid-β 42.

Regarding neurogenesis, the role of 3α-diol is likely indirect, stemming from its status as a metabolite of androgens like testosterone (B1683101) and DHT. Chronic exposure to testosterone and DHT has been shown to enhance the survival of new neurons in the dentate gyrus of the hippocampus in male rodents. This effect is dependent on factors such as dose, duration of exposure, and age. While androgens can promote neurogenesis, some synthetic androgenic anabolic steroids have been found to reduce it. The specific contribution of 3α-diol to this process is an area for further research.

Table 3: Neuroprotective Effects of this compound in In Vitro Models

Cell Model Neurotoxic Agent Neuroprotective Effects of 3α-diol
SH-SY5Y cells, Mouse primary cortical neurons Hydrogen peroxide (H₂O₂) Increased cell viability, reduced cytotoxicity, prevented caspase-3 activation.
SH-SY5Y cells, Mouse primary cortical neurons Amyloid-β 42 (Aβ42) Increased cell viability, reduced cytotoxicity, prevented caspase-3 activation.

Impact on Cognitive Processes and Learning Behaviors in Rodents

The influence of this compound (3α-diol) on cognitive functions in rodent models presents a complex picture, with outcomes appearing to be dependent on the route of administration and the specific cognitive domain being assessed. Systemic administration in gonadectomized rats has been shown to enhance cognitive performance across several tasks, including inhibitory avoidance, place learning, and object recognition. nih.govnih.gov This suggests a potential role for 3α-diol in modulating learning and memory processes throughout the brain.

In contrast, direct intrahippocampal injection of 3α-diol has been found to have detrimental effects on spatial learning and memory. nih.gov Specifically, administration into the CA1 region of the hippocampus impaired the acquisition and consolidation phases of spatial memory in the Morris water maze task. nih.govnih.gov This was evidenced by increased escape latency and traveled distance to locate a hidden platform. nih.gov However, the retrieval of spatial memory was not affected. nih.gov These findings indicate that the localized effects of 3α-diol within the hippocampus may differ significantly from its systemic effects, potentially involving different mechanisms of action or receptor systems. Research has also indicated that 3α-diol may slow age-related cognitive decline in rats. oup.comoup.com

Table 1: Effects of this compound on Cognitive Processes in Rodents

Administration Route Animal Model Cognitive Task Observed Effects
Systemic Gonadectomized Rats Inhibitory Avoidance, Place Learning, Object Recognition Enhanced cognitive performance nih.govnih.gov
Intrahippocampal (CA1) Adult Male Rats Morris Water Maze Impaired acquisition and consolidation of spatial memory nih.govnih.gov
Intrahippocampal (CA1) Adult Male Rats Morris Water Maze No effect on retrieval of spatial memory nih.gov

Influence on Stress Reactivity and Anxiety-like Behaviors in Animal Models

This compound has demonstrated notable anxiolytic (anxiety-reducing) effects in various animal models. Administration of 3α-diol to gonadectomized male rats has been shown to decrease anxiety-like behaviors in standardized tests such as the elevated plus maze and the open field task. nih.govresearchgate.net The mechanisms underlying these effects are thought to involve the modulation of multiple neurotransmitter systems.

One proposed mechanism is through its interaction with estrogen receptor beta (ERβ). nih.govnih.gov Studies have shown that the anxiolytic effects of testosterone and its metabolites, including 3α-diol, are absent in mice lacking functional ERβ, suggesting a critical role for this receptor in mediating these behavioral outcomes. nih.govnih.gov Additionally, 3α-diol is known to be a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. wikipedia.org By enhancing GABAergic transmission, 3α-diol can produce calming and anti-anxiety effects.

The influence of testosterone metabolism on anxiety is further highlighted by studies showing that blocking the conversion of testosterone and dihydrotestosterone to 3α-diol can lead to an increase in anxiety-like behaviors in rats. nih.govnih.gov This underscores the importance of 3α-diol as a key metabolite in the regulation of emotional behavior.

Table 2: Influence of this compound on Anxiety-Like Behaviors

Animal Model Behavioral Test Key Findings Proposed Mechanism
Gonadectomized Male Rats Elevated Plus Maze, Open Field Decreased anxiety-like behavior nih.govresearchgate.net Interaction with Estrogen Receptor Beta (ERβ), Positive allosteric modulation of GABA-A receptors nih.govnih.govwikipedia.org
Gonadally-intact/DHT-replaced Rats Not specified Increased anxiety when 3α-diol formation is blocked nih.govnih.gov Importance of 3α-diol as a key anxiolytic metabolite of androgens nih.govnih.gov

Involvement in Sexual Receptivity and Behavioral Modulation in Rodents

The role of this compound in female rodent sexual behavior is multifaceted, influencing both motivational and consummatory aspects of reproduction. In female rats, 3α-diol has been shown to modulate sexual motivation, also known as proceptivity. nih.gov When infused directly into the nucleus accumbens shell, a key brain region in the reward pathway, 3α-diol enhances sexual proceptivity without affecting sexual receptivity (the lordosis posture). nih.gov

Paradoxically, the effect of 3α-diol on lordosis appears to be dependent on the specific neural circuit being targeted. nih.gov While it can enhance lordosis when administered to the ventromedial nucleus of the hypothalamus, it has an attenuating effect when infused in the medial preoptic area. nih.gov This suggests that 3α-diol can exert opposing effects on sexual behavior depending on the precise timing and location of its action within the brain. nih.gov

Furthermore, studies have shown that paced coital stimulation in cycling female rats leads to a selective increase in serum levels of 3α-diol. This suggests a potential feedback mechanism where the physical act of mating influences the production of this neurosteroid, which in turn may modulate subsequent sexual behavior.

Table 3: Role of this compound in Female Rodent Sexual Behavior

Aspect of Sexual Behavior Brain Region/Context Observed Effect
Sexual Motivation (Proceptivity) Nucleus Accumbens Shell Infusion Enhanced nih.gov
Sexual Receptivity (Lordosis) Nucleus Accumbens Shell Infusion No effect nih.gov
Sexual Receptivity (Lordosis) Ventromedial Hypothalamus Infusion Enhanced nih.gov
Sexual Receptivity (Lordosis) Medial Preoptic Area Infusion Attenuated nih.gov
Serum Levels Paced Coital Stimulation Increased

Roles in Reproductive System Physiology (Non-Clinical Animal Studies)

Testicular Steroidogenesis and Androgen Milieu in Immature Mouse Testes

In the developmental context of the immature mouse testis, this compound is the predominant androgen. nih.gov Its synthesis occurs through two primary pathways. The main pathway involves the conversion of testosterone to dihydrotestosterone (DHT), which is then metabolized to 3α-diol. nih.govresearchgate.net A secondary, "backdoor" pathway also exists, which synthesizes 3α-diol from progesterone (B1679170) without going through testosterone as an intermediate. nih.govresearchgate.net

The key enzyme in these pathways within the immature testis is steroid 5α-reductase 1. nih.gov Studies in mice deficient in this enzyme have shown an absence of 3α-diol formation, highlighting its critical role. nih.gov Conversely, the absence of steroid 5α-reductase 2 does not impact 3α-diol synthesis at this developmental stage, indicating that this isoenzyme is not expressed in the testes of 24-26 day old mice. nih.gov It is important to note that 3α-diol formation in the testis does not appear to play a role in the initial stages of male phenotypic differentiation in the mouse embryo. nih.gov

Table 4: Synthesis of this compound in Immature Mouse Testes

Pathway Key Precursors Key Enzyme Significance
Predominant Pathway Testosterone, Dihydrotestosterone Steroid 5α-reductase 1 Major route of 3α-diol synthesis in immature testes nih.govresearchgate.net
Secondary "Backdoor" Pathway Progesterone Steroid 5α-reductase 1 Alternative route of 3α-diol synthesis nih.govresearchgate.net

Ovarian Function and Follicle Development in Animal Models

While direct studies on the administration of this compound on ovarian function are limited, research involving the immunoneutralization of 5α-reduced androgens provides insight into its potential role. In a study on Merino ewes, active immunization against 3α-diol was found to affect ovarian folliculogenesis. nih.gov

The immunization led to an increased ovulation rate, larger ovulatory follicles, and heavier corpora lutea. nih.gov The underlying mechanism for the increased ovulation rate appeared to be a decrease in the incidence of atresia (degeneration) in large preovulatory follicles. nih.gov This suggests that 5α-reduced androgens, including 3α-diol, may act as antagonists of follicular development. nih.gov By neutralizing their effects, follicular viability during the preovulatory period is enhanced. nih.gov However, the study did not find evidence that this effect was due to the direct immunoneutralization of 3α-diol at the ovarian level, as follicular fluid levels of the steroid were not significantly affected. nih.gov

Interactions with Peripheral Nervous System in Reproductive Contexts

This compound plays a significant role in the physiology of the peripheral nervous system (PNS), with implications for reproductive health and function. The enzymes necessary for the synthesis of 3α-diol from testosterone and DHT, namely 5α-reductase and 3α-hydroxysteroid oxidoreductase, are expressed in Schwann cells and neurons of the dorsal root ganglia. mdpi.com This indicates that the PNS has the capacity for local synthesis and metabolism of this neuroactive steroid. mdpi.com

In adult male rats, orchidectomy leads to a decrease in the expression of peripheral myelin protein 22 (PMP22) mRNA in the sciatic nerve. unimi.it Subsequent treatment with 3α-diol has been shown to restore PMP22 mRNA levels, suggesting a role for this steroid in maintaining myelin integrity. unimi.it Furthermore, in a rat model of diabetic peripheral neuropathy, treatment with 3α-diol has been shown to improve nerve conduction velocity and counteract the increase in thermal threshold, indicating a neuroprotective effect. mdpi.com

Roles in Other Biological Systems (In Vitro and Animal Model Contexts)

Prostate Cell Proliferation and Survival (AR-independent mechanisms)

This compound (3α-diol), a metabolite of 5α-dihydrotestosterone (5α-DHT), has been shown in research models to support the survival and proliferation of human prostate cancer cells through signaling pathways that are independent of the androgen receptor (AR). nih.govsci-hub.se This is significant in the context of androgen-independent prostate cancer, where tumors progress despite androgen deprivation therapy that targets AR signaling. nih.govsci-hub.se

Studies using the androgen-sensitive human prostate cancer cell line, LNCaP, have demonstrated that 3α-diol can promote cell survival and proliferation even when the AR is silenced. nih.gov Unlike 5α-DHT, 3α-diol was found to support the proliferation of both AR-silenced LNCaP cells and the AR-negative prostate cancer cell line, PC-3. nih.gov This suggests that the accumulation of 3α-diol within the prostate, potentially due to elevated expression of 3α-hydroxysteroid dehydrogenases (3α-HSDs) in cancerous tissue, could contribute to cancer growth even when potent androgens are suppressed. nih.gov

The mechanisms underlying these AR-independent effects involve the activation of distinct cytoplasmic signaling pathways. Research has shown that 3α-diol can regulate the expression of β-catenin and Akt, as well as stimulate Akt phosphorylation, in both parental and AR-silenced LNCaP cells. nih.govnih.gov The activation of the PI3K/AKT pathway is a key component of these AR-independent actions, promoting cell survival. nih.gov Furthermore, gene expression profiling has revealed that 3α-diol-responsive genes differ from those responsive to 5α-DHT. sci-hub.se In fact, the pattern of gene expression induced by 3α-diol in LNCaP cells more closely resembles that of epidermal growth factor (EGF) than that of 5α-DHT, suggesting that 3α-diol may stimulate prostate cell proliferation by engaging EGF-like signaling pathways in conjunction with any residual AR pathway activity. nih.gov

Cell LineAndrogen Receptor (AR) StatusEffect of this compoundKey Signaling Pathway Implicated
LNCaP (AR-silenced)Negative (experimentally silenced)Supported cell survival and proliferationPI3K/Akt, β-catenin
PC-3NegativeSupported cell proliferationPI3K/Akt
LNCaP (parental)PositiveStimulated proliferation via EGF-like pathwaysEGF-like signaling

Androgen Inactivation in Adipose Tissue

Adipose tissue is a site of active steroid metabolism, including the inactivation of potent androgens. nih.gov Research in men has shown that abdominal adipose tissue, in both subcutaneous and omental depots, is capable of inactivating 5α-DHT by converting it to less potent forms, such as 5α-androstane-3α,17β-diol (3α-diol). nih.govbioscientifica.com This process is primarily mediated by the enzyme aldo-keto reductase family 1 member C2 (AKR1C2), which functions as a 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govbioscientifica.com

Studies on preadipocytes have confirmed the production of 3α-diol following incubation with 5α-DHT. nih.gov The 3α-reductase activity has been found to be predominant over 3β-reductase activity in cells from both subcutaneous and omental fat. nih.gov Interestingly, higher rates of 5α-DHT inactivation in omental adipose tissue have been observed in obese men compared to lean men, suggesting a potential role for local androgen inactivation in the metabolic alterations associated with obesity. nih.gov

Furthermore, plasma levels of this compound glucuronide (3α-diol-G), a metabolite of 3α-diol, have been positively correlated with total body fat mass, percent body fat, and visceral adipose tissue accumulation in men. researchgate.netnih.gov This suggests that increased formation of 3α-diol in conditions of excess visceral adiposity could be a contributing factor to the observed steroid profile. researchgate.netnih.gov The inactivation of potent androgens within adipose tissue may therefore play a role in modulating adipocyte metabolism and regional fat distribution. nih.gov

Adipose Tissue DepotKey EnzymeMetabolic ConversionAssociated Condition
SubcutaneousAKR1C2 (3α-HSD)5α-DHT to 3α-diolGeneral androgen metabolism
Omental (Visceral)AKR1C2 (3α-HSD)5α-DHT to 3α-diolHigher inactivation rates in obesity

Cellular Effects in Non-Traditional Steroid Target Cells (e.g., Neuroblastoma Cells)

In addition to its roles in traditional steroid target tissues, this compound exhibits significant cellular effects in non-traditional contexts, such as in neuronal-like cells. Studies utilizing the human neuroblastoma cell line SH-SY5Y have revealed neuroprotective properties of 3α-diol. nih.govoup.comresearchgate.netoup.com This cell line is capable of metabolizing testosterone to DHT and subsequently to 3α-diol, indicating the presence of the necessary enzymatic machinery, including 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov

Research has demonstrated that 3α-diol can protect SH-SY5Y cells and primary cortical neurons from neurotoxicity induced by stressors like hydrogen peroxide (H₂O₂) and amyloid β-peptide 1-42 (Aβ42). nih.govoup.comresearchgate.net This neuroprotective effect is associated with a reduction in the loss of cellular viability and an inhibition of apoptosis, as evidenced by the prevention of caspase-3 activation. nih.govoup.comoup.com

A key mechanism underlying these effects appears to be the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govoup.comresearchgate.net While various agents can induce ERK phosphorylation in SH-SY5Y cells, 3α-diol itself does not activate ERK. nih.govoup.com Instead, it has been shown to inhibit the prolonged ERK phosphorylation that is induced by neurotoxic substances. nih.govoup.com For instance, co-treatment with 3α-diol significantly inhibited the sustained ERK phosphorylation caused by exposure to Aβ42. nih.govoup.com This modulation of ERK signaling is thought to be a crucial component of the neuroprotective actions of 3α-diol, mitigating the potentially detrimental consequences of prolonged ERK activation. nih.govresearchgate.net

Cell TypeExperimental StressorEffect of this compoundMolecular Mechanism
SH-SY5Y Neuroblastoma CellsHydrogen Peroxide (H₂O₂)Reduced loss of cellular viabilityInhibition of prolonged ERK phosphorylation
SH-SY5Y Neuroblastoma CellsAmyloid β-peptide 1-42 (Aβ42)Reduced loss of cellular viability, inhibited caspase-3 cleavageInhibition of prolonged ERK phosphorylation
Mouse Primary Cortical NeuronsAmyloid β-peptide 1-42 (Aβ42)Inhibited caspase-3 cleavageInhibition of prolonged ERK phosphorylation

Regulation of Androstane 3alpha,17beta Diol Homeostasis

Endogenous Regulation of Enzyme Activity and Expression

The synthesis and degradation of 3α-diol are catalyzed by specific enzymes whose activity and expression are tightly controlled. This regulation occurs at multiple levels, from the transcription of the genes encoding these enzymes to post-translational modifications that alter their function.

The interconversion of DHT and 3α-diol is a critical control point in androgen metabolism and is governed by the activity of 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily. nih.govwikipedia.org These enzymes exhibit bidirectional activity; they can reduce DHT to form 3α-diol and also oxidize 3α-diol back to the potent androgen DHT. nih.govoup.com This reversibility is crucial for modulating androgen receptor activity, as 3α-diol has a low affinity for this receptor. oup.com

Different isoforms of 3α-HSD are expressed in various tissues, and their expression is controlled by specific transcriptional factors. For instance, in the prostate, AKR1C2 (also known as type 3 3α-HSD) is a key enzyme. oup.comnih.gov Reduced expression of the AKR1C2 gene can lead to decreased metabolism of DHT, resulting in higher intracellular levels of this potent androgen. nih.gov The mechanisms governing the differential transcription of AKR1C2 are an active area of research. nih.gov

Enzyme FamilyKey IsoformsFunction Relative to 3α-diolRegulatory Control
3α-Hydroxysteroid Dehydrogenases (3α-HSD) AKR1C2 (Type 3 3α-HSD)Reversibly converts DHT to 3α-diol. nih.govnih.govTranscriptional control of the AKR1C2 gene. nih.gov
17β-Hydroxysteroid Dehydrogenases (17β-HSD) HSD17B11Converts 3α-diol to androsterone (B159326). nih.govTranscriptional control via specific gene promoter regions. nih.gov
Steroid 5α-Reductases SRD5A1, SRD5A2Catalyze the conversion of testosterone (B1683101) to DHT, the direct precursor of 3α-diol. nih.govwikipedia.orgHormonal regulation (see section 5.1.2).

The synthesis of 3α-diol is intrinsically linked to the production of its precursors, testosterone and DHT, which is under strict hormonal control via the hypothalamic-pituitary-gonadal (HPG) axis. Luteinizing hormone (LH) from the pituitary gland stimulates Leydig cells in the testes to produce testosterone. The enzymes involved in this broader steroidogenic pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-HSD, are regulated by these hormonal signals. nih.govresearchgate.net

Interplay with Other Steroid Hormones and Metabolites

The physiological role and concentration of 3α-diol are not determined in isolation. Its metabolism is integrated into the complex web of steroid hormone pathways, involving feedback loops and significant cross-talk with other signaling molecules, including estrogens and other neurosteroids.

Androstane-3alpha,17beta-diol is positioned downstream in the androgen synthesis pathway. The primary regulation of this pathway occurs through negative feedback, where testosterone acts on the hypothalamus and pituitary gland to suppress the secretion of Gonadotropin-releasing hormone (GnRH) and LH, respectively, thereby reducing its own production.

While 3α-diol itself has weak affinity for the androgen receptor, its reversible conversion back to DHT means it can act as a reservoir for this potent androgen. nih.gov Oxidative 3α-HSD isoforms can regenerate DHT from 3α-diol, thereby contributing to the pool of active androgens that participate in feedback regulation. nih.govoup.com Therefore, the balance of reductive and oxidative 3α-HSD activities influences the availability of DHT, which in turn impacts the negative feedback control of the HPG axis.

A significant aspect of 3α-diol's biological context is its relationship with its isomer, 5α-androstane-3β,17β-diol (3β-diol), and its function as a neurosteroid. nih.gov DHT is a common precursor for both 3α-diol and 3β-diol. nih.gov Unlike 3α-diol, 3β-diol does not bind to the androgen receptor but has a notable affinity for the estrogen receptor β (ERβ). nih.govnih.gov This metabolic branching creates a point of cross-talk between androgen and estrogen signaling pathways, where the potent androgen DHT can be converted into a metabolite with estrogenic activity. frontiersin.org This is particularly relevant in tissues like the prostate, where 3β-diol can activate ERβ-mediated pathways. nih.govresearchgate.netnih.gov

Furthermore, 3α-diol is classified as a neuroactive steroid due to its potent, non-genomic effects on the central nervous system. frontiersin.org It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govnih.govresearchgate.net By enhancing GABA-mediated chloride currents, 3α-diol can influence neuronal excitability. frontiersin.org This interaction represents a form of metabolic cross-talk where a steroid hormone metabolite directly modulates neurotransmitter systems, impacting mood and neuronal function. nih.gov Its activity at the GABA-A receptor is shared by other neurosteroids, such as allopregnanolone, a metabolite of progesterone (B1679170), highlighting a convergence of different steroid hormone pathways on a common molecular target in the brain. frontiersin.org

Interacting MoleculeRelationship with 3α-diolFunctional Consequence
Dihydrotestosterone (B1667394) (DHT) Direct precursor to 3α-diol; 3α-diol can be oxidized back to DHT. nih.govnih.gov3α-diol acts as a reservoir for DHT, modulating androgen receptor signaling and feedback.
5α-androstane-3β,17β-diol (3β-diol) Isomer, also derived from DHT. nih.govDiverts DHT into a pathway with estrogenic activity via Estrogen Receptor β (ERβ). nih.govfrontiersin.org
GABA-A Receptor 3α-diol is a positive allosteric modulator. frontiersin.orgnih.govCross-talk between steroid metabolism and neurotransmission; influences neuronal excitability.
Estrogens (e.g., Estradiol) Indirect cross-talk via the DHT metabolite 3β-diol, which activates ERβ. nih.govnih.govLinks androgen metabolism to estrogenic signaling pathways, independent of aromatase.

Advanced Analytical Methodologies and Techniques for Androstane 3alpha,17beta Diol Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of androstane-3alpha,17beta-diol, providing the high-resolution separation required to distinguish it from other structurally similar steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the routine screening of anabolic steroids, including this compound. A critical step in GC-MS analysis of steroids is derivatization, which converts the polar hydroxyl groups into more volatile trimethylsilyl (TMS) derivatives, making them suitable for gas chromatography researchgate.net. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that aid in the identification of the compound researchgate.net.

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the detection of specific metabolites. This technique has been instrumental in identifying metabolites of designer steroids, such as the 17α-methyl-5α-androstane-3α,17β-diol metabolite in human S9 liver fraction incubations researchgate.net. The use of precursor-ion scanning techniques in GC-MS/MS can also support untargeted detection strategies for novel designer steroids researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely accepted and reliable assay for the quantification of steroid hormones due to its high specificity and sensitivity plos.org. Several LC-MS/MS methods have been developed and validated for the determination of this compound in various biological fluids.

For instance, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been established for the determination of 5alpha-androstane-3alpha,17beta-diol in rat brain tissue nih.gov. This method involves purification of the brain extract using solid-phase extraction, derivatization with isonicotinoyl azide to enhance ionization efficiency, and subsequent LC-MS/MS analysis nih.govnih.gov. The limit of quantitation for this method was reported to be 0.1 ng/g of tissue nih.gov.

Another LC-MS/MS assay was developed to measure this compound in rat plasma, demonstrating excellent linearity, specificity, sensitivity, and reproducibility nih.gov. This method had a detection limit of 2 ng/ml and a linear range of 10-2000 ng/ml nih.gov.

ParameterLC-MS/MS Method for Rat Brain nih.govLC-MS/MS Method for Rat Plasma nih.gov
Matrix Brain TissuePlasma
Limit of Quantitation 0.1 ng/g< 10 ng/ml
Limit of Detection Not Reported2 ng/ml
Linear Range Not Reported10-2000 ng/ml
Sample Volume 100 mg200 µl

High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry is a powerful tool for the analysis of steroid metabolites. This technique has been successfully used to analyze Phase I and Phase II metabolites of metandienone in HepG2 cell cultures, with GC-MS used for confirmation researchgate.net. This approach allows for the identification and characterization of a wide range of metabolic products of this compound and related compounds.

Immunological Assays for Quantification

Immunological assays offer a high-throughput and sensitive alternative for the quantification of specific steroid isomers.

Radioimmunoassay (RIA) for Specific Isomers

Radioimmunoassay (RIA) is a highly specific and sensitive technique that has been extensively used for the quantification of this compound. Specific antisera have been developed that can distinguish between the 3-alpha and 3-beta epimers of 5alpha-androstane-3,17beta-diol nih.gov. Direct RIA methods have been developed for measuring this compound 17-glucuronide in plasma without the need for prior chromatography nih.gov. A rapid and reliable RIA for urinary 5alpha-androstane-3alpha,17beta-diol has also been described, which utilizes chromatographic purification and a specific antibody osti.gov.

The table below summarizes the mean concentrations of unconjugated 5alpha-androstane-3alpha,17beta-diol and its 3beta epimer in human serum as determined by RIA nih.gov.

Group5alpha-androstane-3alpha,17beta-diol (pg/ml)5alpha-androstane-3beta,17beta-diol (pg/ml)
Men 267 ± 67816 ± 76
Women 114 ± 33515 ± 177
Hirsute Women 142 ± 77779 ± 200

Sample Preparation and Extraction Strategies for Biological Matrices

The complexity of biological matrices necessitates robust sample preparation and extraction procedures to remove interfering substances and concentrate the analyte of interest prior to analysis.

For the analysis of this compound in brain tissue , a common approach involves homogenization followed by extraction with organic solvents like methanol researchgate.net. The extract is then often purified using solid-phase extraction (SPE) with C18 cartridges nih.govnih.govresearchgate.net. The choice of wash and elution solvents during SPE is critical to ensure efficient recovery of the steroid while minimizing matrix effects researchgate.net.

In plasma and serum , sample preparation often begins with protein precipitation or liquid-liquid extraction (LLE) nih.govthermofisher.comorientjchem.org. For LC-MS/MS analysis, LLE with solvents like methyl tertiary butyl ether has been employed orientjchem.org. For RIA, purification of serum extracts is often achieved using chromatography on Sephadex LH-20 nih.gov.

For urine analysis by RIA, a chromatographical purification step is typically included in the sample preparation protocol to ensure the specificity of the assay osti.gov. In the context of analyzing metabolites in cell cultures , such as HepG2 cells, both Phase I and II metabolites can be analyzed by HPLC-tandem mass spectrometry following appropriate extraction from the culture medium or cell lysate researchgate.net.

The development of automated sample preparation methods, such as supported liquid extraction on 96-well plates, is improving the throughput and reproducibility of steroid analysis in clinical and research settings researchgate.net.

Isotope Tracing and Radiolabeled Precursor Studies

Isotope tracing is a powerful technique for delineating metabolic pathways by tracking the transformation of labeled molecules. In the context of 3α-diol research, radiolabeled precursors are introduced into biological systems, and the subsequent radiolabeled metabolites are identified and quantified. This methodology has been instrumental in understanding the biosynthesis and catabolism of 3α-diol.

Tritiun ([³H]) is a commonly used isotope in these studies. For instance, research involving the administration of tritiated 5α-androstane-3α,17β-diol has been used to investigate its uptake and metabolism in tissues such as the prostate. nih.gov Such studies have demonstrated the conversion of 3α-diol to other steroids, providing direct evidence of metabolic pathways in vivo. nih.gov For example, one minute after injection of 3α-diol, 53% of the extracted radioactivity in the prostate had been converted to 5α-dihydrotestosterone (5α-DHT), and this increased to 81% within 30 minutes. nih.gov

Similarly, radiolabeled forms of precursors like progesterone (B1679170) and testosterone (B1683101) have been used to trace their conversion to 3α-diol. nih.gov In studies with tammar wallaby pouch young testes, incubation with [³H]progesterone and [³H]testosterone helped to identify the synthetic pathways leading to 5α-androstane-3α,17β-diol. nih.gov These experiments revealed that 3α-diol could be formed through a pathway that does not necessarily involve testosterone as an intermediate, highlighting the complexity of steroidogenic pathways. nih.gov The use of carbon isotopes has also been noted in the broader context of androstane (B1237026) metabolism research. nih.gov

The general workflow for these studies involves:

Administration of a radiolabeled precursor: A compound such as [³H]-testosterone or [³H]-progesterone is introduced into the biological system (e.g., cell culture, tissue homogenate, or whole organism).

Incubation and Metabolism: The system is allowed to incubate, during which the radiolabeled precursor is metabolized by endogenous enzymes.

Extraction and Separation of Metabolites: Steroids are extracted from the system and separated using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Detection and Quantification: The radioactivity of the separated metabolites is measured, allowing for their identification and the quantification of conversion rates.

These studies provide definitive evidence of metabolic links between different steroids and are fundamental to constructing accurate maps of steroid metabolism.

Molecular Biology Techniques for Enzyme and Receptor Expression Analysis (e.g., Microarray, RT-qPCR)

Understanding the metabolic pathways of 3α-diol also requires studying the enzymes responsible for its synthesis and degradation, as well as the receptors through which it may exert biological effects. Molecular biology techniques are essential for analyzing the expression of the genes that encode these proteins.

The primary enzymes involved in the metabolism of 3α-diol are members of the 3α-hydroxysteroid dehydrogenase (3α-HSD) superfamily. wikipedia.orgnih.gov These enzymes catalyze the interconversion of 3α-diol and 5α-dihydrotestosterone (5α-DHT). nih.gov The expression levels of the genes encoding different 3α-HSD isoforms can determine the rate and direction of this metabolic conversion in a particular tissue.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to quantify messenger RNA (mRNA) levels of specific genes. In 3α-diol research, RT-qPCR can be used to measure the expression of various 3α-HSD isoenzymes in different tissues or cell lines. This allows researchers to correlate enzyme expression levels with the metabolic profile of 3α-diol in those systems.

DNA microarrays offer a high-throughput method for analyzing the expression of thousands of genes simultaneously. nih.govthermofisher.com In the context of 3α-diol research, microarrays can be used to obtain a broad overview of the changes in gene expression in response to 3α-diol treatment. nih.gov This can help identify not only the enzymes involved in its metabolism but also downstream signaling pathways that may be activated. For example, a focused microarray containing estrogen-responsive genes could be used to assess the potential estrogenic activity of 3α-diol by examining its effect on the expression of these genes. nih.gov

The following table summarizes the application of these techniques in 3α-diol research:

TechniqueApplication in 3α-diol ResearchInformation Gained
RT-qPCR Quantification of mRNA levels of specific 3α-HSD isoforms.Precise measurement of the expression of key metabolic enzymes.
Microarray Global analysis of gene expression changes in response to 3α-diol.Identification of regulated genes and pathways, including metabolic enzymes and potential receptor-mediated effects.

By using these molecular biology techniques, researchers can gain a deeper understanding of the genetic and regulatory mechanisms that control the metabolism and potential actions of 3α-diol.

In Vitro Incubation Systems for Metabolic Pathway Elucidation (e.g., Microsomal Incubations, Cell Lines)

In vitro incubation systems provide controlled environments for studying the metabolic fate of 3α-diol in detail. These systems allow researchers to isolate specific metabolic processes and to investigate the enzymatic activities present in different tissues and cellular compartments.

Microsomal Incubations: Microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized. ub.edu They contain a high concentration of drug-metabolizing enzymes, including certain isoforms of 3α-HSD. nih.gov Incubating 3α-diol with liver microsomes, for example, allows for the study of its metabolism by these enzymes in a simplified system. nih.gov Studies using human liver microsomes have shown that 3α-HSD activity is present and that the rate of reduction of 5α-DHT to 3α-diol is significantly higher than the reverse oxidative reaction. nih.gov This suggests that in the liver, the formation of 3α-diol is a major pathway for 5α-DHT metabolism. nih.gov

Cell Lines: The use of cultured cell lines is another crucial in vitro approach. Prostate cancer cell lines, such as LNCaP and PC-3, have been used to investigate the effects and metabolism of 3α-diol in a cellular context relevant to prostate physiology and pathology. nih.gov For instance, studies with LNCaP cells have been used to compare the androgenic effects of 5α-DHT and 3α-diol. nih.gov These experiments have revealed that 3α-diol can support the survival and proliferation of prostate cancer cells, potentially through signaling pathways that are independent of the androgen receptor. nih.gov Importantly, in these cell line studies, the formation of 5α-DHT from 3α-diol was not detected, indicating that the observed effects were due to 3α-diol itself. nih.gov

The following table provides an overview of findings from different in vitro systems:

In Vitro SystemKey Findings in 3α-diol Research
Human Liver Microsomes The rate of 5α-DHT reduction to 3α-diol by 3α-HSD was two times higher than the rate of 3α-diol oxidation to 5α-DHT. nih.gov
Rat Prostate Cytosol Following injection of 3α-diol, there was a significant conversion to 5α-DHT within the prostate tissue. nih.gov
LNCaP Human Prostate Cancer Cells 3α-diol supported cell survival and proliferation. 5α-DHT formation was not detected following 3α-diol administration. nih.gov
PC-3 Human Prostate Cancer Cells (AR-negative) 3α-diol supported cell proliferation, suggesting androgen receptor-independent mechanisms. nih.gov

These in vitro systems are invaluable for dissecting the molecular details of 3α-diol metabolism and action, providing insights that can then be investigated in more complex in vivo models.

Future Directions and Emerging Research Avenues for Androstane 3alpha,17beta Diol

Elucidating Novel Receptor Interactions and Downstream Signaling

A primary focus of future research is to move beyond the classical androgen receptor (AR) and explore novel receptor interactions for Androstane-3alpha,17beta-diol. While it is established that 3α-diol has a low affinity for the AR, studies have demonstrated its ability to activate signaling pathways independent of this receptor. nih.govnih.govsci-hub.se This suggests the existence of alternative binding partners or membrane-associated receptors through which 3α-diol exerts its effects.

Key research questions in this area include:

Identification of Novel Receptors: Are there specific G-protein coupled receptors (GPCRs) or other membrane receptors that mediate the rapid, non-genomic effects of 3α-diol?

Characterization of Downstream Pathways: Beyond the PI3K/AKT pathway, what other signaling cascades are initiated or modulated by 3α-diol? nih.govd-nb.inforesearchgate.net Research has shown that 3α-diol can regulate the expression of β-catenin and Akt, as well as Akt phosphorylation, in a manner distinct from 5α-dihydrotestosterone (5α-DHT). nih.gov

Cross-talk with Other Signaling Networks: How does 3α-diol signaling interact with other crucial cellular pathways, such as those governed by growth factors like epidermal growth factor (EGF)? Studies have indicated that 3α-diol can elicit an EGF-like pathway to stimulate cell proliferation. nih.gov

Future investigations will likely employ advanced proteomic and transcriptomic techniques to identify the full spectrum of molecular targets and signaling networks regulated by this compound.

Investigation of Isomeric Specificity in Physiological Roles

The physiological roles of androstane (B1237026) diols are complicated by the existence of isomers with distinct biological activities. A critical area of ongoing research is to delineate the specific functions of this compound versus its isomer, 5α-androstane-3β,17β-diol (3β-diol). These isomers, while structurally similar, exhibit different receptor affinities and downstream effects.

For instance, 3β-diol is recognized as a potent agonist for the estrogen receptor beta (ERβ), with significantly lower affinity for the androgen receptor. frontiersin.orgnih.gov In contrast, 3α-diol has a much lower affinity for both estrogen receptors. wikipedia.org This differential receptor activation leads to distinct, and sometimes opposing, physiological outcomes. For example, while 3α-diol can promote the proliferation of certain cancer cells, its isomer 3β-diol has been shown to inhibit prostate cancer cell migration through ERβ activation. nih.gov

Future research will need to focus on:

Comparative Studies: Directly comparing the effects of 3α-diol and 3β-diol in various physiological contexts, such as prostate health, neuroprotection, and immune modulation.

Isomer-Specific Pathways: Identifying the unique signaling pathways activated by each isomer to understand their distinct biological signatures.

Metabolic Regulation: Investigating the factors that control the metabolic conversion of 5α-DHT to either 3α-diol or 3β-diol, as this balance is likely a critical regulatory point.

FeatureThis compound (3α-diol)5α-androstane-3β,17beta-diol (3β-diol)
Primary Receptor InteractionLow affinity for AR; activates AR-independent pathwaysHigh affinity for Estrogen Receptor β (ERβ)
Signaling PathwaysPI3K/AKT, EGF-like pathwaysERβ-mediated signaling
Role in Prostate Cancer CellsSupports survival and proliferationInhibits cell migration

Research into this compound's Role in Specific Cellular Processes (e.g., Cell Survival, Proliferation, Differentiation)

A significant body of research points to the role of this compound in promoting cell survival and proliferation, particularly in the context of prostate cancer. nih.govsci-hub.sejst.go.jp Studies have shown that 3α-diol can support the growth of prostate cancer cells, even in the absence of a functional androgen receptor, suggesting its potential involvement in the progression to androgen-independent prostate cancer. nih.govsci-hub.se The mechanism appears to involve the activation of pro-survival pathways like PI3K/AKT. nih.govd-nb.inforesearchgate.net

Emerging research is expanding the investigation of 3α-diol's influence on other fundamental cellular processes:

Cell Differentiation: Does 3α-diol play a role in the differentiation of various cell types, such as neuronal cells, bone cells, or immune cells? Its neuroactive properties suggest a potential role in neuronal development and function.

Apoptosis: How does 3α-diol modulate the apoptotic machinery? While it promotes survival in some contexts, understanding its role in programmed cell death is crucial.

Cellular Metabolism: Future studies could explore the impact of 3α-diol on cellular metabolic pathways, such as glycolysis and mitochondrial respiration, which are often altered in proliferative states.

Conversely, the isomer 3β-diol has been shown to inhibit prostate cancer cell migration by inducing the expression of E-cadherin through ERβ signaling. nih.gov This highlights the importance of studying both isomers to gain a complete picture of their impact on cellular behavior.

Exploration of Sex-Specific Mechanisms and Effects in Animal Models

The biological effects of steroids are often sex-dependent, and this compound is no exception. Future research must incorporate sex as a biological variable in experimental designs to fully understand its physiological roles. For instance, studies in rats have shown sex differences in the hormonal response to stress, with testosterone (B1683101) and its metabolites playing a key role in modulating the hypothalamic-pituitary-adrenal (HPA) axis in males. nih.govresearchgate.net

Furthermore, a study on young adults revealed significantly lower serum levels of 3β-diol and androstenediol in women compared to men. plos.org In female rats, paced coital stimulation has been shown to selectively increase serum levels of 3α-diol, suggesting a role in reproductive behavior. nih.gov

Key areas for future investigation in animal models include:

Neurobehavioral Effects: Examining the sex-specific effects of 3α-diol on anxiety, depression, and cognitive function.

Metabolic Syndrome: Investigating the potential role of 3α-diol in sex differences observed in the development of metabolic diseases.

Immune Function: Exploring how 3α-diol modulates immune responses differently in males and females.

Advanced Studies on Enzyme Kinetics and Regulatory Mechanisms

The local concentration and activity of this compound are tightly regulated by the enzymes responsible for its synthesis and metabolism. The conversion of 5α-DHT to 3α-diol is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). sci-hub.sed-nb.info Understanding the kinetics and regulation of these enzymes is crucial for comprehending the physiological roles of 3α-diol.

A study on the kinetics of 3α-diol in humans revealed a high metabolic clearance rate, with a significant portion occurring outside the liver. nih.gov This suggests that local tissue metabolism plays a critical role in determining the biological activity of this steroid.

Future research should focus on:

Enzyme Isoform Specificity: Characterizing the specific 3α-HSD isoforms responsible for 3α-diol production in different tissues and their kinetic properties.

Regulatory Factors: Identifying the hormonal and signaling pathways that regulate the expression and activity of these enzymes.

Pharmacological Targeting: Investigating the potential for developing specific inhibitors of 3α-HSDs as a therapeutic strategy, for example, in prostate cancer, to block the local accumulation of 3α-diol. nih.gov

Kinetic ParameterValue in MalesValue in Females
Mean Metabolic Clearance Rate (L/day)1,776 ± 4921,297 ± 219
Calculated Production Rate (µg/day)208 ± 2635 ± 11

Development of Advanced Methodologies for Spatiotemporal Analysis of Steroid Dynamics in Biological Systems

A major challenge in steroid research is accurately measuring the dynamic changes in steroid concentrations at the tissue and cellular level. Traditional methods often rely on serum measurements, which may not reflect the local steroid environment where biological activity occurs.

The development and application of advanced analytical techniques are essential for advancing our understanding of this compound. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have already proven valuable for the precise quantification of various steroids in biological samples. plos.orgmdpi.com

Future directions in methodology should include:

Mass Spectrometry Imaging (MSI): This technology allows for the visualization of the spatial distribution of steroids within tissue sections, providing valuable information on their localization in specific cell types and microenvironments.

Real-time Biosensors: The development of biosensors capable of detecting real-time changes in 3α-diol concentrations in living cells or tissues would provide unprecedented insights into its dynamic regulation and signaling.

Advanced Computational Modeling: Integrating experimental data into computational models can help to simulate and predict the complex interplay of steroid metabolism, transport, and receptor binding at a systems level.

By embracing these advanced methodologies, researchers can move beyond static measurements and begin to unravel the complex spatiotemporal dynamics of this compound in health and disease.

Q & A

Q. How does the stereochemistry of Androstane-3α,17β-diol influence its receptor binding specificity?

Androstane-3α,17β-diol (3α-diol) exhibits distinct receptor interactions compared to its 3β isomer. While 3β-diol activates estrogen receptor beta (ERβ) in transcriptional assays, 3α-diol shows no such activity . This specificity arises from differences in hydroxyl group orientation, which affect ligand-receptor binding affinity. Methodologically, saturation ligand-binding assays and cotransfection experiments (e.g., using estrogen-responsive reporter genes in CHO cells) are critical for evaluating stereochemical impacts on receptor activation .

Q. What are the primary metabolic pathways for Androstane-3α,17β-diol in mammalian systems?

3α-diol is a metabolite of dihydrotestosterone (DHT), formed via 3α-hydroxysteroid oxidoreductase (3α-HSOR) activity. In vivo studies in rats demonstrate that 3α-diol is rapidly converted back to DHT in the prostate, suggesting its role as a reversible DHT reservoir . Thin-layer chromatography (TLC) and LC-MS are standard methods for tracking metabolite conversion in tissue homogenates .

Q. What are the key physical properties of Androstane-3α,17β-diol relevant to experimental handling?

Critical properties include:

  • Solubility : 19.6–20.4 mg/mL in methanol .
  • Stability : Stable at room temperature but degrades under strong acid/base conditions .
  • Melting Point : 219–221°C .
  • LogP : 3.75 (indicative of moderate lipophilicity) .
    These parameters guide solvent selection, storage conditions (-20°C for long-term stability), and protocol design for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-mediated effects of Androstane-3α,17β-diol?

While 3α-diol lacks direct ERβ activation, its glucuronidated form (3α-diol-17G) correlates with metabolic risk factors like insulin resistance and central adiposity . To reconcile these findings, researchers should:

  • Use ligand competition assays to test 3α-diol-17G’s binding to non-classical receptors (e.g., GPER1).
  • Employ gene knockout models (e.g., ERβ-deficient mice) to isolate receptor-specific pathways .
  • Quantify tissue-specific metabolite ratios via LC-MS/MS to assess localized effects .

Q. What methodological challenges arise in quantifying Androstane-3α,17β-diol in biological matrices?

Key challenges include:

  • Low endogenous concentrations : Requires high-sensitivity LC-MS/MS with derivatization (e.g., using dansyl chloride) to enhance ionization .
  • Isomer interference : Use chiral chromatography columns to separate 3α/3β-diol isomers .
  • Matrix effects : Validate assays with matrix-matched calibration standards in plasma or tissue homogenates .

Q. How does Androstane-3α,17β-diol regulate androgen receptor (AR) dynamics in prostate tissue?

In rat ventral prostate, 3α-diol is rapidly converted to DHT, which binds AR to mediate growth. However, 3α-diol itself does not directly bind AR. Methodologically, sucrose density gradient ultracentrifugation and agar-gel electrophoresis are used to study cytosolic binding dynamics, while LH-stimulation experiments reveal dose-dependent androgen secretion profiles . Notably, 3α-diol’s indirect role via DHT conversion underscores the need for time-course metabolic tracing in hormone-responsive tissues .

Q. What is the significance of the 17G/3α-diol ratio in metabolic risk assessment?

The 17G/3α-diol ratio is a biomarker for metabolic syndrome, explaining 10–15% of variance in insulin resistance and lipid profiles . To measure this ratio:

  • Use glucuronidase hydrolysis followed by LC-MS to quantify free vs. conjugated forms.
  • Apply multivariate regression models to control for confounders (e.g., age, fat mass) in cohort studies .

Methodological Best Practices

Q. How to optimize in vivo studies on Androstane-3α,17β-diol’s metabolic effects?

  • Animal models : Use gonadectomized rodents to eliminate endogenous steroid interference .
  • Dosing : Acute LH administration mimics physiological spikes, revealing time-dependent androgen secretion .
  • Tissue sampling : Collect prostate/ovary tissues within 30 minutes post-injection to capture metabolite conversion peaks .

Q. What analytical techniques are recommended for structural elucidation?

  • NMR spectroscopy : Resolves stereochemistry (e.g., 3α vs. 3β configurations) .
  • X-ray crystallography : Provides atomic-level insights into ligand-receptor complexes .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₃₂O₂; MW 292.46) .

Data Contradictions and Reconciliation

Q. Why do some studies report estrogenic activity for Androstane-3α,17β-diol despite its lack of ERβ activation?

Discrepancies arise from:

  • Metabolic interconversion : 3α-diol may serve as a precursor for estradiol in specific tissues .
  • Non-genomic signaling : Potential interaction with membrane-associated receptors (e.g., Gq-coupled receptors) not assessed in classical transcription assays .
    To address this, combine ERα/β knockout models with phosphoproteomics to identify alternative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.